molecular formula C17H15NO5 B14741602 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate CAS No. 5026-38-0

2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate

Cat. No.: B14741602
CAS No.: 5026-38-0
M. Wt: 313.30 g/mol
InChI Key: LZCIHFFRUAPFMD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a methoxy group, a prop-1-en-1-yl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate typically involves the esterification of 2-Methoxy-4-(prop-1-en-1-yl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate ester, which confer distinct chemical and biological properties

Properties

CAS No.

5026-38-0

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(2-methoxy-4-prop-1-enylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C17H15NO5/c1-3-4-12-5-10-15(16(11-12)22-2)23-17(19)13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3

InChI Key

LZCIHFFRUAPFMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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